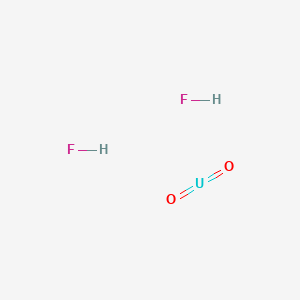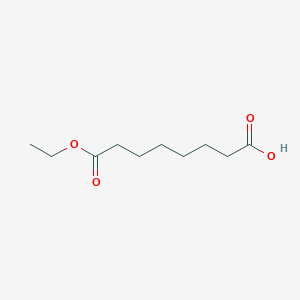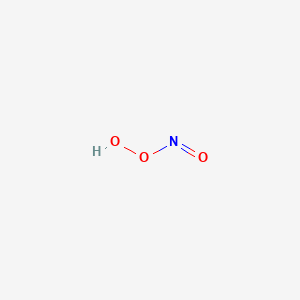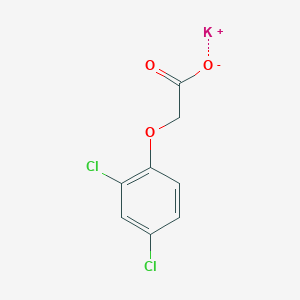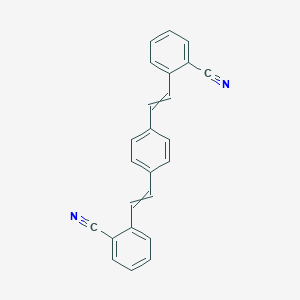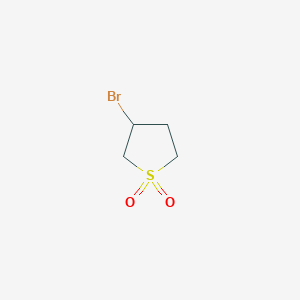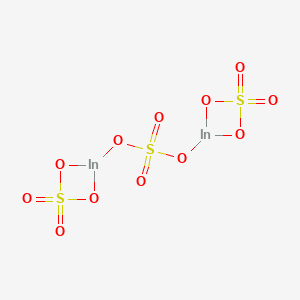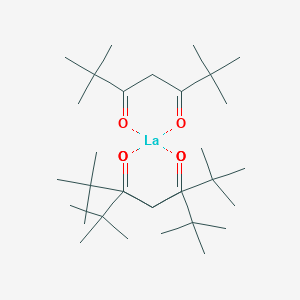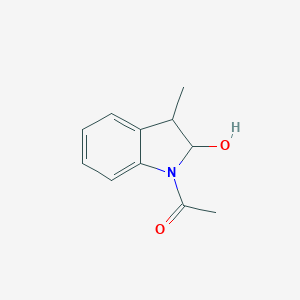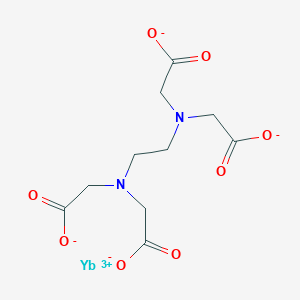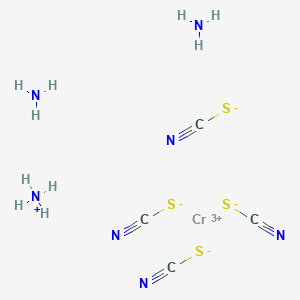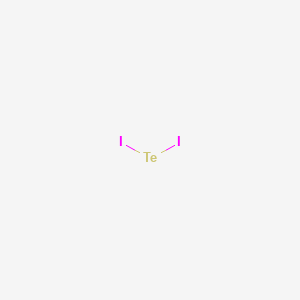
Tellurdiiodid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Tellurium diiodide can be synthesized through the reaction of elemental tellurium with organic halides under mild conditions. This process was demonstrated by the insertion of elemental tellurium between the C–I bond of iodoacetamide, affording bis(acetamido)tellurium(IV) diiodide (Chauhan et al., 2005). Another example involves the reaction of tellurium with phenacyl bromide to give diphenacyltellurium dibromide, which upon metathesis with KI affords the diiodide form (Chauhan et al., 2002).
Molecular Structure Analysis
The molecular structure of tellurium diiodides displays intriguing features, such as intramolecular Te⋯O C interactions and secondary bonding interactions. X-ray diffraction methods have been extensively used to determine the crystal and molecular structures of these compounds, revealing a Ψ-trigonal-bipyramidal geometry around the central tellurium atom in some cases (Chauhan et al., 2002).
Chemical Reactions and Properties
Tellurium diiodides undergo various chemical reactions, including oxidation and formation of adducts with Pt(II) and Pd(II) chlorides. These reactions highlight the reactivity and potential applications of tellurium diiodides in the formation of novel compounds with significant chemical properties (Chauhan et al., 2005).
Physical Properties Analysis
The synthesis and single-crystal X-ray studies of cyclic Te(IV) diiodide revealed the presence of Te⋯I secondary bonding interactions, indicating the significance of these interactions in determining the physical properties of tellurium diiodides (Singh et al., 2021).
Wissenschaftliche Forschungsanwendungen
Halbleiteranwendungen
Tellurdiiodid hat, wie andere Tellurverbindungen, großes Interesse im Bereich der Halbleiter geweckt . Seine einzigartigen Eigenschaften machen es für den Einsatz in verschiedenen Halbleiterbauelementen geeignet.
Thermoelektrische Anwendungen
This compound wird auch in thermoelektrischen Anwendungen eingesetzt . Seine inhärente strukturelle Anisotropie ermöglicht es, in Geräten eingesetzt zu werden, die Temperaturunterschiede in elektrische Spannung oder umgekehrt umwandeln.
Piezoelektrische Anwendungen
Im Bereich der Piezoelektrizität hat this compound Potenzial gezeigt. Piezoelektrische Materialien erzeugen eine elektrische Ladung als Reaktion auf mechanische Spannung, und die Eigenschaften von this compound machen es zu einem Kandidaten für solche Anwendungen .
Biomedizinische Anwendungen
This compound wurde in verschiedenen biomedizinischen Anwendungen eingesetzt. So wurde es beispielsweise in der Phototherapie und in Anwendungen im Zusammenhang mit reaktiven Sauerstoffspezies (ROS) eingesetzt .
Nanotechnologie
This compound wurde bei der Synthese von eindimensionalen (1D) Te-Nanomaterialien verwendet, darunter Nanodrähte, Nanoröhren und Nanobänder . Diese Nanostrukturen finden in verschiedenen Bereichen Anwendung, von der Elektronik bis zur Medizin.
Katalyse
This compound wurde in der Katalyse eingesetzt . Seine einzigartigen chemischen Eigenschaften machen es zu einem nützlichen Katalysator in verschiedenen chemischen Reaktionen.
Schweremetallentfernung
Eine weitere Anwendung von this compound liegt in der Entfernung von Schwermetallen . Seine chemischen Eigenschaften ermöglichen es ihm, an Schwermetallen zu binden, wodurch ihre Entfernung aus verschiedenen Medien erleichtert wird.
Solarzellenindustrie
This compound wurde in der Solarzellenindustrie eingesetzt . Seine Halbleitereigenschaften machen es für den Einsatz in Photovoltaikzellen geeignet, die Sonnenlicht in Elektrizität umwandeln.
Zukünftige Richtungen
Tellurium diiodide has potential applications in next-generation electronics and optoelectronic devices . Future work could center around evaluating how the inner sphere of different metal halides are influenced by the relatively strong second sphere halogen bonds involving polyiodides . It is an open question how other perovskite-relevant metal halides, Sn or Bi halides e.g., would behave in the presence of polyiodide species .
Wirkmechanismus
Target of Action
It is known that tellurium compounds can interact with both telluride ions (Te 2−) and iodide ions (I −), forming various units with bonds to other tellurium atoms . .
Mode of Action
It is known that tellurium (II) and/or tellurium (IV) can form interactions with iodide species within crystals . These interactions, known as chalcogen-bonding interactions, involve comprehensive computational chemistry calculations and are underpinned by crystallographic data . .
Biochemical Pathways
Some studies have delved into the realm of chalcogen-bonding interactions, focusing on tellurium (II) and/or tellurium (IV) interactions with iodide species . .
Result of Action
It is known that tellurium compounds can form various units with bonds to other tellurium atoms
Action Environment
It is known that tellurium tetraiodide decomposes on heating to form gaseous TeI2 and Te(s) . .
Eigenschaften
IUPAC Name |
iodo tellurohypoiodite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/I2Te/c1-3-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDMDRIQNXVVBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te](I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2Te |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the molecular structure of tellurium diiodide and how does this influence its tendency to form supramolecular assemblies?
A1: Tellurium diiodide exhibits a bent molecular geometry with a bond angle of approximately 103.1° []. This structure, combined with the presence of a lone pair of electrons on the tellurium atom, allows TeI₂ to participate in weak intermolecular interactions, such as Te···I and I···I secondary bonding. These interactions contribute to the formation of supramolecular assemblies in the solid state [, ].
Q2: How does the replacement of iodine atoms in diethyltellurium diiodide with carboxylate groups affect its supramolecular structure?
A2: Substituting iodine atoms in diethyltellurium diiodide, (C₂H₅)₂TeI₂, with carboxylate groups leads to significant changes in the supramolecular assembly []. While (C₂H₅)₂TeI₂ forms zig-zag ribbons through Te---I secondary bonds, the carboxylate derivatives display a variety of structures like stairs, dimers, trimers, and tetramers. This change is attributed to the formation of intermolecular Te---O secondary bonds and C-H---O hydrogen bonds, demonstrating the influence of ligand modification on supramolecular organization.
Q3: Can tellurium diiodide act as a precursor for other organotellurium compounds?
A3: Yes, diethyltellurium diiodide can be used as a starting material for the synthesis of diethyltellurium bis(carboxylates) through metathesis reactions with the corresponding silver carboxylates [].
Q4: Are there any spectroscopic techniques commonly used to characterize tellurium diiodide and its derivatives?
A4: Yes, several spectroscopic techniques are employed for characterizing tellurium diiodide and related compounds. These include infrared spectroscopy (IR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and tellurium-125 nuclear magnetic resonance (¹²⁵Te NMR) spectroscopy [, ]. These techniques provide information about the functional groups, bonding environment, and structure of the compounds.
Q5: Has the molecular structure of tellurium diiodide been studied using computational methods?
A5: Yes, the geometric parameters and vibrational frequencies of tellurium dihalides, including TeI₂, have been calculated using various computational methods such as B3LYP, MP2, CCSD, and CCSD(T) with aug-cc-pVTZ basis sets []. These calculations provide insights into the bonding properties and electronic structure of TeI₂.
Q6: What is known about the stability of tellurium diiodide?
A7: Tellurium diiodide is known to be thermally unstable and decomposes upon heating. For instance, TeI₄ decomposes into iodine gas (I₂) and elemental tellurium (Te) upon sublimation []. The stability of organotellurium compounds can vary depending on the substituents attached to the tellurium atom.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

